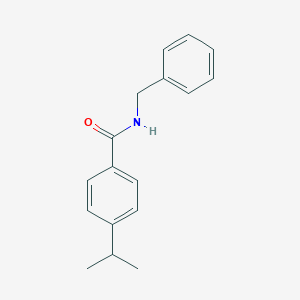

N-benzyl-4-isopropylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-benzyl-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H19NO/c1-13(2)15-8-10-16(11-9-15)17(19)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19) |

InChI Key |

ZNUYJGXLVGIPMH-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N Benzyl 4 Isopropylbenzamide

Primary Synthetic Routes to N-Benzyl-4-Isopropylbenzamide

The formation of the central amide bond in this compound is the key step in its synthesis. This can be achieved through various amidation reactions or by assembling the molecule in a stepwise fashion from advanced intermediates.

The most direct methods for synthesizing this compound involve the formation of the amide linkage between a 4-isopropylbenzoyl precursor and a benzylamine (B48309) precursor.

The direct condensation of a carboxylic acid and an amine is a fundamental approach to amide bond formation. In this strategy, 4-isopropylbenzoic acid is reacted with benzylamine. These reactions typically require an activating agent or catalyst to facilitate the removal of water and drive the reaction to completion. google.comnih.gov

Common strategies include the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. For instance, the reaction between 4-isopropylbenzoic acid and a primary amine can be successfully carried out using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the coupling reagent in the presence of a non-nucleophilic base like triethylamine. beilstein-journals.org Other methods employ boron-based catalysts, which have been shown to be effective for direct amide formation from carboxylic acids and amines, often under azeotropic reflux to remove water. nih.gov Zirconium tetrachloride (ZrCl₄) has also been documented as a catalyst for the direct amidation between various benzoic acids and benzylamine. rsc.org Another approach involves a one-pot oxidative amidation, where 4-isopropylbenzaldehyde (B89865) is reacted with benzylamine in the presence of reagents like Oxone and potassium bromide to yield this compound. nih.gov

| Reactants | Key Reagents/Catalyst | Yield | Reference |

|---|---|---|---|

| 4-Isopropylbenzaldehyde + Benzylamine | 2-nitrophenylhydrazine hydrochloride, KBr, Oxone, K₂CO₃ | 52% | nih.gov |

| 4-Isopropylbenzoic Acid + Primary Amine | TBTU, Triethylamine | Not specified for this specific product, but a general method. | beilstein-journals.org |

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions as powerful tools for forming C-N bonds. Nickel catalysis, in particular, offers an economical and practical alternative to precious metal catalysts. researchgate.net A documented nickel-catalyzed synthesis of this compound involves the reaction of 4-isopropylbenzamide with benzyl (B1604629) alcohol. researchgate.net This "hydrogen borrowing" methodology proceeds via the oxidation of the alcohol to an aldehyde in situ, which then forms an imine with the amide, followed by reduction to the final N-alkylated amide product, releasing water as the only byproduct. researchgate.net This method is valued for its atom economy and use of readily available starting materials. researchgate.net The reaction is typically carried out at an elevated temperature in the presence of a nickel catalyst and a suitable base. researchgate.net

| Reactants | Catalyst System | Yield | Reference |

|---|---|---|---|

| 4-Isopropylbenzamide + Benzyl Alcohol | Nickel Catalyst, Base (e.g., t-BuONa) | 54% | researchgate.net |

An alternative to direct amidation is a sequential approach where the target molecule is built from a pre-existing amide intermediate. This strategy can be advantageous if the intermediates are readily available or if specific substitution patterns are desired.

One such pathway begins with N-isopropylbenzamide . This intermediate can be synthesized through the reaction of benzoyl chloride with isopropylamine. evitachem.com Subsequent N-alkylation with a benzyl halide (e.g., benzyl bromide) under basic conditions would introduce the benzyl group, yielding the final product.

A second sequential route starts with N-benzylbenzamide . This intermediate is formed by the reaction of benzoyl chloride and benzylamine. The subsequent introduction of the isopropyl group at the para-position of the benzoyl ring could be accomplished via a Friedel-Crafts alkylation reaction, using an isopropylating agent like isopropyl bromide or isopropanol (B130326) in the presence of a Lewis acid catalyst. It is important to note that Friedel-Crafts reactions on substituted benzenes can sometimes lead to a mixture of ortho and para isomers, requiring purification.

Amidation Reactions and Linkage Formation

Functionalization and Diversification Strategies for this compound Analogues

Once synthesized, the this compound scaffold can be further modified to create a library of analogues. These modifications rely on the inherent reactivity of the functional groups and aromatic rings within the molecule.

Chemo- and regioselectivity are crucial for the controlled functionalization of a molecule with multiple reactive sites. This compound possesses two phenyl rings and an amide linkage, all of which can potentially be modified.

A powerful strategy for achieving regioselectivity on the benzoyl ring is the Directed ortho-Metalation (DoM) reaction. acs.org The amide group is a potent directed metalation group (DMG). acs.org In related systems like N,N-diisopropylbenzamide and N-isopropylbenzamide, treatment with a strong organolithium base (e.g., sec-BuLi) at low temperatures leads to the selective deprotonation of the aromatic C-H bond ortho to the amide group. acs.orgresearchgate.net The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install a new functional group exclusively at the ortho position (C2 or C6). This allows for the synthesis of 2-substituted-4-isopropyl-N-benzylbenzamide analogues, a feat not easily achieved by classical electrophilic aromatic substitution due to the para-directing nature of the isopropyl group.

Beyond DoM, the two aromatic rings can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation). The chemoselectivity (which ring reacts) and regioselectivity (at which position) would be dictated by the reaction conditions and the combined directing effects of the substituents. The benzoyl ring is generally deactivated towards electrophilic substitution by the electron-withdrawing amide carbonyl, while the benzyl ring is activated. Therefore, electrophilic substitution would be expected to occur preferentially on the benzyl ring.

Chemo- and Regioselective Modifications

Aromatic C-H Functionalization (e.g., Iridium-Catalyzed C-H Iodination)

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. In the context of benzamides, iridium-catalyzed C-H iodination represents a significant advancement. This method allows for the selective introduction of iodine atoms onto the aromatic ring, which can then serve as a handle for further transformations.

Recent studies have detailed the use of iridium catalysts for the ortho-monoiodination of benzoic acids and benzamides. nih.govacs.org These reactions often proceed under mild conditions, are tolerant of air and moisture, and exhibit high selectivity. nih.govacs.org For instance, an iridium(III)-catalyzed ortho-monoiodination of benzoic acids has been reported to proceed at room temperature with high mono/di selectivity (>20:1). nih.gov Mechanistic studies suggest that the reaction involves a reversible C-H activation step. nih.gov The use of an acid additive has been shown to be crucial for increasing the catalyst's turnover in the iodination of benzamides. acs.orgacs.org This methodology has also been successfully applied under mechanochemical conditions, which minimizes the use of solvents. acs.orgacs.org

While direct iridium-catalyzed C-H iodination of this compound itself is not explicitly detailed in the provided results, the successful application of this methodology to similar benzamide (B126) structures, such as N-benzylbenzamide, suggests its potential applicability. acs.org The reaction conditions for the iodination of N-benzylbenzamide using an iridium catalyst have been established, affording the iodinated product in good yield and selectivity. acs.org

Table 1: Iridium-Catalyzed C-H Iodination of Benzamides

| Substrate | Catalyst System | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| N-tert-butylbenzamide | [CpIr(H₂O)₃]SO₄, NIS, TFA | HFIP, 40 °C | >99% | 83/17 (ortho/di) | acs.orgacs.org |

| N-benzylbenzamide | [CpIr(H₂O)₃]SO₄, NIS, PivOH | HFIP (mechanochemical) | High | High | acs.org |

This table is representative and based on findings for similar benzamide structures.

Substituent Introduction on Benzyl and Isopropyl Moieties

The introduction of substituents on the benzyl and isopropyl groups of this compound allows for the fine-tuning of its chemical and physical properties.

The synthesis of various N-substituted benzamides has been achieved through methods like nickel-catalyzed N-alkylation of amides with alcohols. researchgate.net This approach offers a sustainable alternative to traditional methods. researchgate.net For example, this compound has been synthesized via a nickel-catalyzed reaction between 4-isopropylbenzamide and benzyl alcohol, albeit in a modest yield of 54%. researchgate.net

Furthermore, derivatization can occur on the aromatic rings. For instance, palladium-catalyzed ortho-acylation of tertiary benzamides with arylglyoxylic acids has been demonstrated, showcasing the tolerance of various functional groups. acs.org While not directly applied to this compound, the methodology's success with N,N-diethyl-4-isopropylbenzamide suggests its potential. acs.org

The synthesis of analogues with modifications on the benzyl group is also an area of interest. For example, methods for the direct arylation of benzylic C-H bonds have been developed using nickel catalysis and convergent paired electrolysis. nih.gov

Stereochemical Control in Synthesis of Chiral Analogues

The development of synthetic methods that allow for stereochemical control is crucial for producing chiral analogues of this compound, which may have unique biological activities. Asymmetric synthesis of related α,α-diarylmethylamines has been achieved through enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas, followed by an intramolecular nucleophilic aromatic substitution. researchgate.net This transition-metal-free method can yield products with very high enantiomeric excess. researchgate.net

Another approach involves the cobalt-catalyzed enantioselective C-H alkoxylation for the synthesis of chiral diarylmethylamines, which has been shown to be effective for producing a range of chiral compounds in high yields and enantioselectivities. researchgate.net While these methods have not been explicitly applied to this compound, they represent state-of-the-art strategies for accessing chiral amine derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally friendly by reducing waste, minimizing energy consumption, and using safer substances. acs.orgigitsarang.ac.in

Development of Sustainable Catalytic Systems

A key aspect of green chemistry is the use of catalytic reagents over stoichiometric ones, as catalysts can be used in small amounts and often recycled. acs.org The development of sustainable catalytic systems for amide bond formation is a major focus. tue.nlrsc.org For instance, iron-substituted polyoxometalate catalysts have been used for atom-economical amide synthesis. rsc.org

Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture, facilitating reuse and minimizing waste. tue.nl Research in this area focuses on understanding the relationship between the catalyst's active site and its performance to design more efficient and sustainable systems. tue.nl

Solvent Minimization and Atom Economy Considerations

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. acs.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green chemistry as they generate minimal waste. igitsarang.ac.injocpr.com The synthesis of this compound from 4-isopropylbenzoic acid and benzylamine, a condensation reaction, inherently produces water as a byproduct, which lowers its atom economy from the ideal 100%.

Solvent selection and minimization are also critical. core.ac.uk Ideally, reactions are conducted in the absence of a solvent or in environmentally benign solvents. nih.gov Mechanochemical synthesis, which involves grinding reactants together, is a solvent-free technique that has been successfully applied to various reactions, including C-H iodination of benzamides. acs.orgacs.orgcardiff.ac.uk This approach not only reduces solvent waste but can also lead to shorter reaction times and improved yields. acs.orgacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-isopropylbenzoic acid |

| Benzylamine |

| N-benzylbenzamide |

| N-tert-butylbenzamide |

| N,N-diethyl-4-isopropylbenzamide |

| N'-aryl-N-benzyl-N-isopropyl urea |

| N-benzyl-4-ethyl-N-isopropylbenzamide |

| 2-Amino-N-isopropylbenzamide |

| N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide |

| N-Isopropylbenzamide |

| Benzoic acid |

| 4-phenylbutyric acid |

| N-benzyl (4-phenyl)butanamide |

| Tigan |

| Itopride |

| 2-methylquinazolin-4(3H)-one |

| N-benzyl-2-(methylamino)benzamide |

| 1-methyl-2-phenylquinazolin-4(1H)-one |

| 2-phenylquinazolin-4(3H)-one |

| N-(benzyl carbamoyl)-2-hydroxy substituted benzamide |

| 2-oxo-substituted-1,3-benzoxazine |

| N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides |

| 2-thioxo-substituted-1,3-benzoxazines |

| 2-methylthio-substituted-1,3-oxazines |

| 2-benzyl amino-substituted-benzoxazines |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acids |

| N-benzyl-N-ethyl-p-isopropylbenzamide |

| N-benzyl-N-tert-butyl-1-naphthamide |

| Levocetirizine |

| N-benzyl-2-phenylacetamide |

| 4-methoxy benzyl alcohol |

| 4-nitrobenzyl alcohol |

| diphenylmethanol |

| 1-pentanol |

| 2-pentanol |

| 2-Benzyl-N-isopropylbenzamide |

| N-Methyl-2-(4-(trifluoromethyl)benzyl)benzamide |

| Methyl 4-(2-(methylcarbamoyl)benzyl)benzoate |

| 2-(4-Cyanobenzyl)-N-methylbenzamide |

| Methyl 4-benzyl-3-(methylcarbamoyl)benzoate |

| N-benzyl 4-trifluoromethylbenzamide |

| N,N-di-isopropylbenzylamine-2-boronic acid |

| 1-morpholin-4-yl-4-phenylbutan-1-one |

| N-(4,4-diethoxybutyl)benzamide |

| N-(tert-butyl)-4-isopropylbenzamide |

Structure Activity Relationship Sar Studies of N Benzyl 4 Isopropylbenzamide and Its Analogues

Systematic Exploration of Benzamide (B126) Core Modifications

The benzamide core is a critical component of N-benzyl-4-isopropylbenzamide, and its modification significantly impacts the compound's activity.

Impact of Substitution Patterns on Benzene (B151609) Rings

The nature and position of substituents on the benzene rings of benzamide analogues play a crucial role in their biological activity. The reactivity of a substituted benzene ring is influenced by both inductive and resonance effects of the substituents. msu.edulibretexts.org Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. msu.edulibretexts.org

In the context of certain biologically active benzamides, the presence of specific substituents is key. For instance, in a series of histone deacetylase (HDAC) inhibitors, compounds with a 4-isopropyl group on the benzamide phenyl ring showed enhanced antiplasmodial activity. nih.gov The substitution pattern on the benzene ring also dictates the orientation of further reactions, with activating groups typically directing to the ortho and para positions, and deactivating groups directing to the meta position. libretexts.org However, halogens are an exception, being deactivating yet ortho- and para-directing. libretexts.org

Studies on various benzamide derivatives have shown that:

Electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can increase the rate of electrophilic substitution significantly. msu.edulibretexts.org

Electron-withdrawing groups such as nitro (-NO2) can drastically decrease the ring's reactivity. msu.edulibretexts.org

The position of substituents matters. For example, in a series of inhibitors, two ortho substituents on an aryl group were found to stabilize a conformation that positions the aryl and amidinyl groups perpendicularly, which was important for activity. axionbiosystems.com

The following table summarizes the effects of different substituents on the benzene ring's reactivity.

| Substituent Group | Effect on Reactivity | Directing Effect |

| -NH2, -NR2, -OH, -OR | Activating | Ortho, Para |

| -Alkyl (e.g., -CH3) | Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |

| -NO2, -CN, -COR, -CO2H | Deactivating | Meta |

This table is based on general principles of electrophilic aromatic substitution. libretexts.orglibretexts.org

Role of the Amide Linkage and N-Substituents

The amide linkage (-CO-NH-) is a cornerstone of the this compound structure, and its characteristics, along with the nature of the N-substituents, are pivotal for biological activity. The amide group itself can influence the molecule's three-dimensional properties. nih.gov For instance, in one crystal structure, the amide moiety was found to be out of the plane of the adjacent phenyl ring. nih.gov

Modification of the N-substituents has yielded significant insights into SAR:

Bulky vs. Small Substituents: In a series of 1,2,4-triazol-5-amines, amides with bulky N-substituents like cyclohexyl or morpholinyl showed varied activity, with smaller residues like methylcyclopropyl being more active. nih.gov The introduction of an N-benzylamide, however, had ambiguous effects, sometimes decreasing inhibitory activity. nih.gov

Alkyl vs. Aromatic Substituents: The introduction of an aromatic N-phenylamide or N-phenylethylamide residue decreased inhibitory activity toward certain enzymes, whereas N-benzylamide showed submicromolar activity in some cases. nih.gov In another study, N-isopropylamide and N-benzylamide derivatives both exhibited submicromolar activity. nih.gov

SAR of the Benzyl (B1604629) Moiety in this compound Derivatives

The benzyl group attached to the amide nitrogen is another key structural feature whose modification provides valuable SAR data.

Positional and Electronic Effects of Substituents on the Benzyl Ring

Introducing substituents onto the benzyl ring can modulate the electronic properties and steric bulk of the N-benzyl moiety, thereby affecting biological activity.

Research has shown that:

In a study of peptoid-based HDAC inhibitors, introducing substituents like halogens, methoxy, or alkyl groups on the benzyl ring generally tended to decrease toxicity slightly but did not show a clear SAR. nih.gov

However, in the same study, compounds bearing a benzylic or substituted benzylic residue in the isocyanide region all displayed submicromolar activity against certain malaria parasite forms. nih.gov

The electronic nature of the substituent can be critical. Electron-donating groups can increase electron density, while electron-withdrawing groups can decrease it, which can affect binding interactions with target proteins. msu.edulibretexts.org

The position of the substituent (ortho, meta, or para) on the benzyl ring can also influence activity by altering the molecule's conformation and interaction with the binding site.

Conformational Analysis of the N-Benzyl Group

The conformation of the N-benzyl group, meaning its spatial orientation relative to the rest of the molecule, is a crucial determinant of biological activity. This conformation is influenced by the substituents on both the benzyl and benzamide rings.

Key findings from conformational analyses include:

The two ortho substituents on an aryl group can stabilize a conformation where the aryl group and the amidinyl groups are perpendicular to each other, which has been observed in X-ray structures of active inhibitors. axionbiosystems.com

The flexibility or rigidity of the N-benzyl group can impact how well the molecule fits into a binding pocket. Conformational restriction can sometimes lead to more potent and selective compounds.

SAR of the Isopropyl Moiety on the Benzamide Phenyl Ring

Studies have highlighted the importance of this group:

In a series of peptoid-based HDAC inhibitors, branched alkyl groups like the 4-isopropyl group were found to have an enhancing effect on antiplasmodial activity. nih.gov

Replacing the isopropyl group with other substituents can lead to changes in activity. For instance, replacing it with a hydrogen or a smaller alkyl group might reduce lipophilicity and affect how the molecule interacts with hydrophobic pockets in a target protein.

The steric bulk of the isopropyl group can be crucial for optimal binding. In some cases, larger or smaller groups at this position may lead to a decrease in activity due to steric clashes or a loss of favorable interactions.

The following table presents data on the activity of some this compound analogues, highlighting the impact of modifications to the isopropyl and benzyl moieties.

| Compound | R1 (on Benzyl Ring) | R2 (on Benzamide Ring) | IC50 (µM) |

| Reference | H | 4-isopropyl | Varies by assay |

| Analogue 1 | 4-CH3 | 4-isopropyl | Data dependent on specific study |

| Analogue 2 | H | 3,5-dimethyl | Data dependent on specific study |

| Analogue 3 | 4-Cl | 4-isopropyl | Data dependent on specific study |

This is a representative table; specific IC50 values would be populated from relevant experimental data.

Influence of Isopropyl Group Position (e.g., para- vs. meta- or ortho-)

The placement of the isopropyl group on the benzoyl ring of N-benzylbenzamide analogues is a significant determinant of their biological efficacy. Studies have shown that moving the isopropyl group from the para- to the meta- or ortho-position can drastically alter the compound's activity.

For instance, in a series of N-benzylbenzamide derivatives synthesized as potential tyrosinase inhibitors, the position of substituents on the benzoyl ring played a crucial role in their inhibitory potency. While specific data on the positional variance of the isopropyl group in this exact context is limited, related studies on similar scaffolds provide valuable insights. For example, research on benzimidazole (B57391) derivatives, which also feature a substituted benzyl group, indicates that the position of substituents on the benzimidazole ring significantly contributes to their anti-inflammatory activity. mdpi.com Specifically, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory action. mdpi.com

In the context of N-benzylbenzamides, the para-position is often favored for the isopropyl group. This preference is likely due to the steric and electronic effects it imparts on the molecule, which can optimize its interaction with the target protein. A study on N-benzylbenzamide derivatives as butyrylcholinesterase (BChE) inhibitors highlighted the importance of the N-benzyl benzamide scaffold for achieving potent inhibition. nih.gov While this study did not specifically explore the positional isomers of the isopropyl group, the consistent use of para-substituted analogues in highly active compounds suggests its importance.

The steric hindrance introduced by an ortho-substituted isopropyl group can be detrimental to binding, as it may prevent the molecule from adopting the optimal conformation required for interaction with the active site of a target enzyme. niscair.res.in Conversely, a meta- or para-substitution might allow for more favorable van der Waals interactions within the binding pocket, thereby enhancing activity.

The following table summarizes the hypothetical influence of the isopropyl group's position on the biological activity of N-benzylbenzamide analogues, based on general SAR principles observed in similar compound series.

| Compound | Isopropyl Group Position | Hypothetical Biological Activity | Rationale |

| Analogue 1 | para- | High | Optimal steric and electronic properties for target binding. |

| Analogue 2 | meta- | Moderate to Low | Suboptimal positioning may lead to reduced interaction with the target. |

| Analogue 3 | ortho- | Low | Steric hindrance may prevent proper binding to the active site. niscair.res.in |

Exploration of Isopropyl Group Analogues and Isosteres

To further refine the biological activity and physicochemical properties of this compound, researchers often explore replacing the isopropyl group with various analogues and isosteres. Bioisosteres are functional groups or substituents with similar physical or chemical properties that produce broadly similar biological effects. scripps.edu This strategy can lead to improvements in potency, selectivity, metabolic stability, and other pharmacokinetic parameters. scripps.edupressbooks.pub

Common isosteric replacements for the isopropyl group include other alkyl groups, cycloalkyl groups, and groups with different electronic properties. For example, replacing the isopropyl group with smaller alkyl groups like methyl or ethyl, or larger ones like tert-butyl, can probe the steric tolerance of the binding site. A study on 15-prostaglandin dehydrogenase inhibitors showed that replacing a butyl chain with an isopropyl or n-propyl group resulted in similar activity, while a larger n-hexyl group was detrimental. nih.gov

The cyclopropyl (B3062369) group is a well-known bioisostere for the isopropyl group. beilstein-journals.org This substitution can lead to improved metabolic stability and increased rigidity, which can be beneficial for binding affinity. beilstein-journals.org Additionally, the cyclopropyl group has a lower lipophilicity compared to the isopropyl group, which can improve the compound's pharmacokinetic profile. beilstein-journals.org

Other potential isosteres for the isopropyl group include the trifluoromethyl (CF3) group and the oxetanyl group. The CF3 group is often considered isosteric with an isopropyl group in terms of size and can act as an electron-withdrawing group, which can influence the compound's electronic properties. acs.org The oxetanyl group is a polar bioisostere that can reduce lipophilicity and potentially improve aqueous solubility. pressbooks.pub

The table below presents a selection of potential analogues and isosteres for the isopropyl group in this compound and their potential impact on biological activity.

| Original Group | Analogue/Isostere | Rationale for Replacement | Potential Impact on Activity |

| Isopropyl | Methyl | Probe for steric requirements of the binding site. | May decrease activity due to reduced van der Waals interactions. |

| Isopropyl | tert-Butyl | Explore tolerance for larger, more sterically demanding groups. smolecule.com | Activity may decrease if the binding pocket is sterically constrained. |

| Isopropyl | Cyclopropyl | Improve metabolic stability and rigidity. beilstein-journals.org | May maintain or improve activity due to favorable conformational effects. beilstein-journals.org |

| Isopropyl | Trifluoromethyl | Introduce electron-withdrawing properties and alter electronics. acs.org | Activity could be enhanced or diminished depending on the electronic requirements of the target. |

| Isopropyl | Oxetanyl | Increase polarity and improve solubility. pressbooks.pub | May improve pharmacokinetic properties without significantly compromising activity. |

Structure-Toxicity Relationship Considerations in Analog Design

When designing new analogues of this compound, it is crucial to consider the potential for toxicity. The structure-toxicity relationship (STR) aims to understand how the chemical structure of a compound influences its toxicological profile. nih.gov By making strategic modifications to the molecule, it is possible to reduce toxicity while maintaining or even improving therapeutic efficacy.

For N-benzylbenzamide derivatives, several structural features can contribute to toxicity. For example, the presence of certain functional groups or substituents can lead to the formation of reactive metabolites, which can cause cellular damage. researchgate.net Therefore, a key strategy in analogue design is to replace these toxicophores with safer alternatives.

In the context of this compound, the lipophilicity of the molecule is an important factor to consider. Highly lipophilic compounds can sometimes accumulate in fatty tissues and exhibit off-target effects. Modifying the structure to reduce lipophilicity, for instance by introducing polar groups or replacing the isopropyl group with a more polar isostere like an oxetane, could potentially mitigate these issues. pressbooks.pub

The table below outlines some key considerations for reducing toxicity in the design of this compound analogues.

| Structural Modification | Potential Toxicological Concern | Design Strategy to Mitigate Toxicity | Rationale |

| High Lipophilicity | Accumulation in tissues, off-target effects. | Introduce polar functional groups or use more polar isosteres (e.g., oxetane). pressbooks.pub | Reduces lipophilicity, potentially improving clearance and reducing non-specific binding. |

| Reactive Metabolites | Covalent binding to cellular macromolecules, leading to toxicity. | Replace metabolically labile groups with more stable alternatives (e.g., fluorination of a metabolically susceptible position). scripps.edu | Increases metabolic stability and reduces the formation of toxic metabolites. |

| Off-Target Binding | Unwanted pharmacological effects. | Optimize the structure for higher selectivity towards the intended target. | Enhances the therapeutic window by minimizing interactions with other proteins. |

By systematically applying these SAR and STR principles, medicinal chemists can rationally design novel this compound analogues with improved efficacy and a more favorable safety profile.

Mechanistic Investigations of N Benzyl 4 Isopropylbenzamide S Biological Actions

Elucidation of Molecular Mechanisms Underlying Observed Activities

Without confirmed molecular targets, the elucidation of molecular mechanisms, such as pathway analysis and cellular response profiling for N-benzyl-4-isopropylbenzamide, remains uncharacterized in the scientific literature.

No studies were found that conduct a pathway analysis or investigate signaling modulation resulting from cellular exposure to this compound. Research on related benzamides indicates potential involvement in various signaling pathways, but these findings cannot be directly attributed to this compound. unicamp.br

Specific cellular response profiles, including enzyme activation or inhibition cascades triggered by this compound, have not been reported. The compound was successfully synthesized via a nickel-catalyzed N-alkylation of amides with alcohols and through a one-pot oxidative amidation of aldehydes, but its biological effects were not the focus of these studies. acs.orgresearchgate.net

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

A definitive analysis of the role of hydrogen bonding and other non-covalent interactions in the molecular recognition of this compound is not possible without crystallographic or detailed computational data. For the related compound N-isopropylbenzamide, crystal structure analysis shows that intermolecular N—H⋯O hydrogen bonds are crucial for linking molecules into chains. researchgate.net Similarly, for other benzamide (B126) derivatives, hydrogen bonds and other non-covalent interactions are known to be significant for their binding to biological targets. cymitquimica.com However, such specific structural analyses for this compound are not available in the reviewed literature.

Data Tables

Table 1: Compound Identification This table provides basic identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | acs.org |

| Molecular Formula | C₁₇H₂₀NO | acs.org |

| Structure |

Computational Chemistry and Rational Drug Design Applications for N Benzyl 4 Isopropylbenzamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in rational drug design for predicting the interaction between a drug candidate and its protein target.

Molecular docking simulations can elucidate the specific binding mode of N-benzyl-4-isopropylbenzamide within the active site of a target protein. These simulations calculate a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity. A more negative binding energy suggests a more favorable and stable interaction.

The process involves placing the 3D structure of this compound into the binding pocket of a target protein and evaluating numerous possible conformations and orientations. The resulting predictions highlight key molecular interactions, such as:

Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming critical interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzyl (B1604629) and isopropyl groups provide significant hydrophobic surfaces that can interact favorably with nonpolar pockets within the receptor.

Pi-Stacking: The aromatic rings of the benzyl and benzamide (B126) moieties can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, in studies of similar benzamide derivatives targeting enzymes like α-glucosidase and α-amylase, docking results revealed binding energies ranging from -8.0 to -9.8 kcal/mol, indicating strong binding potential driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov Similar analyses for this compound would provide crucial information for understanding its mechanism of action and for guiding further chemical modifications to enhance potency.

Table 1: Example of Molecular Docking Results for Benzamide Analogs Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -9.5 | Lys78, Leu130, Phe180 | H-bond, Hydrophobic |

| N-benzyl-4-methylbenzamide | -8.9 | Lys78, Leu130 | H-bond, Hydrophobic |

| N-benzyl-4-chlorobenzamide | -9.2 | Lys78, Asp178, Phe180 | H-bond, Halogen Bond, Hydrophobic |

| 4-isopropylbenzamide | -7.1 | Lys78, Leu130 | H-bond, Hydrophobic |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biorxiv.org If this compound were identified as a hit compound, its core structure could be used as a template in a similarity-based virtual screen to find novel analogs with potentially improved properties.

Alternatively, in a structure-based virtual screening campaign, a library containing millions of compounds could be docked into the active site of a target protein. The compounds would be ranked based on their docking scores and predicted binding modes. This process can efficiently filter vast chemical spaces to prioritize a smaller, more manageable number of candidates for experimental testing. For example, virtual screening has been successfully used to identify novel benzamide-based inhibitors for targets such as heat shock protein 90 (Hsp90). ucsd.edu This approach allows for the rapid discovery of new chemical entities based on a common and promising scaffold.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. bonvinlab.org MD simulations are crucial for assessing the stability of a predicted binding pose and understanding the conformational flexibility of both the ligand and the protein. nih.gov

This compound possesses several rotatable bonds, allowing it to adopt a wide range of three-dimensional shapes or conformations. MD simulations can explore this conformational landscape by simulating the molecule's behavior in a solvent (like water) or within a protein's binding site. dal.ca This analysis reveals the most probable and energetically favorable conformations. Understanding the ligand's flexibility is vital, as it may need to adopt a specific, higher-energy conformation to fit optimally into a binding pocket, a concept known as the induced-fit model. mdpi.com

Once this compound is docked into a target protein, an MD simulation of the entire complex can be performed to assess the stability of the interaction. biorxiv.org Key metrics are monitored throughout the simulation, which typically runs for hundreds of nanoseconds:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated relative to its initial docked position. A low and stable RMSD value over time indicates that the ligand remains securely in the binding pocket in a consistent pose. mdpi.com In contrast, a high or fluctuating RMSD suggests an unstable binding mode where the ligand may be disassociating.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each atom or residue to identify which parts of the ligand and protein are flexible or rigid. This can reveal which parts of this compound are most dynamic and which are firmly anchored in the binding site.

These simulations provide a more rigorous validation of docking results and can reveal subtle, dynamic interactions not captured by static models. researchgate.netnih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in Complex with a Target Protein

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds Maintained |

| 0 | 0.0 | 0.0 | Yes (2) |

| 20 | 1.2 | 1.5 | Yes (2) |

| 40 | 1.3 | 1.6 | Yes (2) |

| 60 | 1.1 | 1.5 | Yes (1) |

| 80 | 1.4 | 1.7 | Yes (2) |

| 100 | 1.3 | 1.6 | Yes (2) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of analogs of this compound, a QSAR study would involve:

Synthesizing and Testing: A set of compounds with systematic variations to the core structure (e.g., changing the isopropyl group to other alkyls, or adding substituents to the benzyl ring) is synthesized, and their biological activity (e.g., IC₅₀) is measured.

Calculating Descriptors: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Model Generation: Statistical methods are used to build a model that links the descriptors to the observed activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), this relationship is visualized using contour maps. These maps highlight regions where modifying the chemical structure—for instance, by adding bulky groups or electronegative atoms—would likely increase or decrease biological activity. nih.gov

Such models provide invaluable predictive power, allowing chemists to prioritize the synthesis of compounds that are most likely to be potent, saving significant time and resources in the drug optimization phase. researchgate.net

Development of Predictive Models for Biological Activity (e.g., 2D- and 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. d-nb.info For benzamide derivatives, both 2D- and 3D-QSAR models are developed to predict their efficacy and guide synthetic efforts.

2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types. For instance, a QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides used descriptors like LogP (lipophilicity) and various shadow indices to build a predictive model for H+/K+-ATPase inhibition. researchgate.net These models are computationally efficient and provide valuable insights into the properties driving biological activity. semanticscholar.org

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the analysis a step further by considering the 3D conformation of the molecules. These methods calculate steric and electrostatic fields around a series of aligned compounds to generate a 3D map that highlights regions where modifications are likely to enhance or diminish activity. semanticscholar.org For example, 3D-QSAR studies on benzamide-related structures have shown that electrostatic effects can dominantly determine binding affinities. bpasjournals.com The robustness of these models is typically evaluated by their correlation coefficient (r²), cross-validated r² (q²), and external validation on a test set of compounds. nih.govmdpi.com A high predictive r² (often >0.6) indicates a statistically significant and reliable model. d-nb.info

| QSAR Model Type | Key Statistical Parameter | Typical Value for a Robust Model | Interpretation |

|---|---|---|---|

| 2D-QSAR (MLR) | r² (Coefficient of Determination) | > 0.8 | Indicates a strong correlation between the descriptors and the observed biological activity in the training set. researchgate.net |

| 2D-QSAR (MLR/ANN) | q² (Cross-validated r²) | > 0.7 | Measures the internal predictive ability of the model. semanticscholar.orgbpasjournals.com |

| 3D-QSAR (CoMFA/CoMSIA) | Predicted r² (External Validation) | > 0.6 | Demonstrates the model's ability to accurately predict the activity of compounds not used in its development. researchgate.netnih.gov |

| 3D-QSAR (kNN-MFA) | r² | 0.82 - 0.85 | Shows a good fit of the model to the training data for anti-cancer activity of heteroarylpyrimidines. bpasjournals.com |

Fragment-Based Drug Design (FBDD) Strategies for Benzamide Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). openaccessjournals.com FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. frontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like lead compounds. nih.gov

The benzamide scaffold is particularly well-suited for FBDD strategies. It can act as a starting fragment itself or be identified through the screening process. Its structural simplicity and favorable physicochemical properties make it an excellent building block. researchgate.net Once a fragment like a simple benzamide is found to bind to a target's active site, computational methods and structural biology techniques (like X-ray crystallography) are used to understand its binding mode. This information then guides the "growing" or "linking" of fragments to occupy adjacent pockets within the binding site, progressively increasing affinity and selectivity. nih.govnih.gov This approach allows for a more efficient exploration of chemical space and often yields lead compounds with better ligand efficiency compared to HTS. researchgate.net

| Characteristic | Fragment-Based Drug Design (FBDD) | High-Throughput Screening (HTS) |

|---|---|---|

| Starting Molecules | Small fragments (100–300 Da) with weak affinity (μM to mM). frontiersin.org | Larger, more complex drug-like molecules (~500 Da). |

| Library Size | Smaller, more focused libraries (hundreds to thousands). nih.gov | Very large, diverse libraries (hundreds of thousands to millions). |

| Hit Rate | Higher, due to the simplicity of fragments. nih.gov | Lower. |

| Hit Quality | Hits have high ligand efficiency and provide a good starting point for optimization. researchgate.net | Hits are often complex and may have poor ADMET properties, requiring extensive optimization. nih.gov |

| Primary Goal | To understand protein-ligand interactions and build potency step-by-step. nih.gov | To find potent hits directly from screening. |

Advanced Lead Optimization Techniques

Once an initial hit, such as a derivative of this compound, is identified, advanced computational techniques are employed to refine its structure into a lead candidate with optimal properties.

Automated Molecule Design for Property Enhancement

Modern drug discovery increasingly leverages machine learning to automate and accelerate the lead optimization process. mit.edu These automated systems can take a lead molecule and systematically modify its structure to enhance desired properties like potency, solubility, or synthetic accessibility. The process often involves representing molecules in a continuous vector space, allowing algorithms to make modifications by navigating this space to find vectors corresponding to molecules with improved property scores. mit.edu

| Task | Method | Outcome | Reference |

|---|---|---|---|

| Lead Identification | Search entire molecule collection for best lead based on desired properties. | Found a lead molecule with 30% higher potency than traditional systems. | mit.edu |

| Lead Optimization | Modify 800 molecules to be structurally similar to the lead but with higher potency. | Generated new molecules with an average of over 80% improvement in potency. | mit.edu |

Application of Deep Learning Models for Ligand Optimization

Deep learning, a sophisticated subset of machine learning, is revolutionizing ligand optimization. nih.gov Generative models, in particular, can be trained on vast datasets of known molecules and their properties. These models learn the underlying rules of chemical structures and can then generate novel molecules tailored to meet multiple objectives simultaneously—a process known as multi-parameter optimization (MPO). nih.govarxiv.org

| Compound Set | Average Number of Objectives Met (out of 11) | Success Rate | Key Finding |

|---|---|---|---|

| Initial Project Molecules | 6.4 | 58% | Baseline performance before AI intervention. |

| AI-Designed Molecules | 9.5 | 86% | One AI-designed molecule was active on all 11 objectives. nih.gov |

Free Energy Perturbation (FEP) and Related Methods for Affinity Prediction

Predicting the binding affinity of a ligand to its target protein is a central goal of drug design. Free Energy Perturbation (FEP) is a rigorous, physics-based computational method that calculates the relative binding free energy between two ligands. cresset-group.com This allows for the highly accurate prediction of how a chemical modification to a compound like this compound will affect its binding potency. nih.gov

FEP simulations involve creating a non-physical, "alchemical" transformation from a known ligand to a new, proposed analogue within the protein's binding site and in solvent. riken.jp By calculating the free energy change of this perturbation, FEP can predict the change in binding affinity with an accuracy that often approaches experimental error (typically within 1 kcal/mol). cresset-group.comschrodinger.com This high level of accuracy enables researchers to prioritize which novel benzamide derivatives to synthesize, saving significant time and resources by avoiding the creation of non-potent molecules. cresset-group.com FEP has been successfully applied in numerous drug discovery projects, including for challenging targets like G protein-coupled receptors (GPCRs), to guide lead optimization. nih.govacs.org

| Target Class | Correlation with Experiment (R²) | Mean Unsigned Error (MUE) | Reference |

|---|---|---|---|

| CDK9 Inhibitors | 0.55 | 0.58 kcal/mol | cresset-group.com |

| Various (TYK2, etc.) | Not specified | ~0.10 kcal/mol lower than previous versions | cresset-group.com |

| GPCRs (A₂A and others) | 0.6 - 0.9 | 0.6 - 0.7 kcal/mol | nih.gov |

| Multiple Class A GPCRs | Overall performance comparable to non-membrane proteins | 39 of 45 compounds predicted within 1 kcal/mol error | acs.org |

Advanced Analytical Characterization in N Benzyl 4 Isopropylbenzamide Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular framework of N-benzyl-4-isopropylbenzamide, revealing details about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used to characterize this compound.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum for this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and 4-isopropylphenyl rings, the benzylic methylene (B1212753) protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group are observed. nih.gov For instance, the seven aromatic protons on the two rings appear in the δ 7.16–7.69 ppm region. The doublet for the benzylic methylene (–CH₂–) protons is found around δ 4.54 ppm, and a broad signal for the amide N-H proton appears around δ 6.53 ppm. The septet for the isopropyl (–CH–) proton is located at approximately δ 2.87 ppm, while the six equivalent methyl (–CH₃) protons give a characteristic doublet near δ 1.18 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound shows a signal for the carbonyl carbon (C=O) around δ 167.5 ppm. nih.gov Aromatic carbons resonate in the δ 126.7–152.9 ppm range, while the aliphatic carbons of the benzyl methylene, isopropyl methine, and isopropyl methyl groups appear at approximately δ 44.1, 34.2, and 23.9 ppm, respectively. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ ppm) | Assignment | Source |

|---|---|---|---|

| ¹H NMR | 7.69–7.61 (m, 2H) | Aromatic protons (4-isopropylbenzoyl) | nih.gov |

| 7.28–7.16 (m, 7H) | Aromatic protons (benzyl and 4-isopropylbenzoyl) | ||

| 6.53 (d, 1H) | Amide proton (N-H) | ||

| 4.54 (d, 2H) | Benzylic protons (CH₂) | ||

| 2.87 (p, 1H), 1.18 (d, 6H) | Isopropyl protons (CH and CH₃) | ||

| ¹³C NMR | 167.5 | Carbonyl carbon (C=O) | nih.gov |

| 152.9, 138.5, 132.0 | Aromatic quaternary carbons | ||

| 128.8, 127.9, 127.6, 127.2, 126.7 | Aromatic CH carbons | ||

| 44.1 | Benzylic carbon (CH₂) | ||

| 34.2 | Isopropyl methine carbon (CH) | ||

| 23.9 | Isopropyl methyl carbons (CH₃) |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. mdpi.comrsc.org For this compound (C₁₇H₁₉NO), HRMS using techniques like electrospray ionization (ESI) can determine the mass of the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass based on its chemical formula. Research findings report a calculated m/z for [M+H]⁺ of 254.1545, with an experimental value found at 254.1543, confirming the elemental composition with high confidence. nih.govmdpi.com This precise mass determination is critical for distinguishing the target compound from isomers or impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid, crystalline form, including bond lengths, bond angles, and intermolecular packing. creative-biostructure.comfzu.cz

While a specific single-crystal X-ray structure for this compound is not prominently reported, analysis of closely related analogues like N-isopropylbenzamide provides valuable structural insights. researchgate.net For N-isopropylbenzamide, single-crystal X-ray diffraction reveals that the molecule crystallizes in a monoclinic space group. A key structural feature is the dihedral angle between the plane of the amide group and the phenyl ring, which is reported to be 30.0°. researchgate.net This non-planar conformation is a common feature in such benzamides. This technique provides precise measurements of all bond lengths and angles within the crystal lattice. creative-biostructure.com

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for assessing its purity. Flash column chromatography is a commonly reported method for its isolation. nih.govacs.org In this technique, the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), such as a mixture of petroleum ether and ethyl acetate (B1210297) or pure dichloromethane, is used to elute the compounds. nih.govacs.orgrsc.org Due to differences in polarity and interaction with the stationary phase, this compound separates from byproducts and unreacted starting materials, allowing for the collection of a highly pure sample. The purity of the isolated fractions is often monitored by thin-layer chromatography (TLC), with the retention factor (Rƒ) value indicating the compound's position on the plate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in chemical research, providing powerful capabilities for separating and identifying individual components within a mixture. In the context of this compound research, GC-MS is invaluable for monitoring the progress of synthesis reactions, identifying potential byproducts, and assessing the purity of the final product. The technique operates by first vaporizing the sample and separating its constituents in a gas chromatograph based on their volatility and interaction with a stationary phase. Subsequently, the separated molecules are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular "fingerprint" for identification.

Research findings demonstrate the utility of GC-MS in determining the yield of benzamide (B126) synthesis reactions from crude reaction mixtures. rsc.org For instance, the technique can effectively separate the desired N-benzylbenzamide product from unreacted starting materials like benzoic acid and benzylamine (B48309), as well as from solvents and other reagents used in the process. rsc.org The analysis is typically performed on instruments equipped with capillary columns such as Rtx-1 or RTX-5MS. rsc.org

The effectiveness of GC-MS extends to the identification of structurally related compounds in complex matrices. A compound with high structural similarity, N-benzyl-N-ethyl-p-isopropylbenzamide, has been successfully identified in essential oils and tobacco waste volatiles using GC-MS. uokerbala.edu.iqrepec.orgresearchgate.net This underscores the method's sensitivity and specificity in detecting substituted benzamides. The typical GC-MS method involves a temperature-programmed column to ensure the elution of compounds with varying boiling points, while the mass spectrometer operates in electron impact (EI) mode to generate reproducible fragmentation patterns for library matching. uokerbala.edu.iq

Table 1: Representative GC-MS Parameters for Benzamide Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrument | GC-MS system (e.g., Shimadzu GCMS-QP2010) | rsc.org |

| Column | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | uokerbala.edu.iq |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.6-1.0 mL/min) | uokerbala.edu.iq |

| Injector Temperature | 250 °C | uokerbala.edu.iq |

| Oven Temperature Program | Initial hold at 45-60 °C, followed by a ramp (e.g., 2 °C/min) to a final temperature of 250-280 °C | uokerbala.edu.iq |

| MS Interface Temperature | 270 °C | uokerbala.edu.iq |

| Ion Source Temperature | 230 °C | uokerbala.edu.iq |

| Ionization Mode | Electron Impact (EI) at 70 eV | uokerbala.edu.iq |

| Mass Scan Range | 50-1000 m/z | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique in pharmaceutical and chemical analysis. bjbms.org Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte, making it suitable for a broader range of organic molecules, including this compound and its derivatives. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

For analytical purposes, HPLC is employed to determine the purity of this compound and to quantify it in various samples. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is a common approach. nih.govrsc.org Detection is often achieved using an ultraviolet (UV) detector, as the aromatic rings in the benzamide structure absorb UV light at specific wavelengths, such as 254 nm. rsc.org For more complex analyses or to gain structural information, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time data and mass-to-charge ratio information. nih.govrsc.org

Beyond analysis, HPLC is a powerful tool for purification through a process known as preparative HPLC. sci-hub.se By using larger columns and higher flow rates, preparative HPLC can isolate significant quantities of a target compound from a crude synthesis mixture. This is crucial for obtaining highly pure this compound required for subsequent structural elucidation, biological testing, or as a reference standard. Specialized chiral HPLC methods can also be developed to separate enantiomers of chiral benzamide derivatives, which is critical when a specific stereoisomer is desired. rsc.orggoogle.com

Table 2: Typical HPLC Parameters for Analytical Separation of Benzamides

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrument | HPLC system with UV or Diode-Array Detector (DAD) | google.com |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) | nih.govrsc.org |

| Mobile Phase | Gradient elution with Acetonitrile (Solvent B) and Water (Solvent A) | rsc.org |

| Gradient Program | Example: Start at 5% B, ramp to 95% B over 6-20 minutes | nih.govrsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govrsc.org |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | google.com |

| Detection | UV at 214 nm and/or 254 nm | nih.govrsc.org |

| Injection Volume | 5 - 20 µL |

Emerging Research Trajectories and Broader Impact of N Benzyl 4 Isopropylbenzamide Studies

Multi-Targeted Ligand Design Strategies

The complexity of multifactorial diseases like Alzheimer's disease and cancer has highlighted the limitations of single-target drugs, propelling the development of multi-target-directed ligands (MTDLs). nih.gov The benzamide (B126) scaffold, a core component of N-benzyl-4-isopropylbenzamide, is a valuable building block in this paradigm. mdpi.com Its synthetic tractability allows for the strategic introduction of various substituents, enabling the fine-tuning of a single molecule to interact with multiple biological targets simultaneously. mdpi.com

This approach aims to achieve a better therapeutic outcome by concurrently modulating interconnected pathological pathways. nih.gov For instance, researchers have designed and synthesized novel benzamide derivatives as potential inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the progression of Alzheimer's disease. mdpi.com In one study, a series of new benzamides demonstrated inhibitory effects against both enzymes, confirming the potential of this scaffold for multi-target applications. mdpi.com The design strategy often involves merging pharmacophores from different known inhibitors into a single benzamide-based molecular hybrid.

Notable examples of benzamide-based multi-target agents include:

N,N′-(1,4-phenylene)bis(3-methoxybenzamide): Showed potent inhibition of both AChE (IC50 = 0.056 µM) and BACE1 (IC50 = 9.01 µM). mdpi.com

Benzamide-hydroxypyridinone (HPO) hybrids: These compounds were designed to possess both monoamine oxidase B (MAO-B) inhibitory activity and iron-chelating properties, addressing multiple facets of neurodegeneration. nih.gov

The N-benzyl and 4-isopropyl groups of this compound provide distinct regions for modification, allowing chemists to design derivatives that could potentially interact with different binding sites on multiple target proteins, embodying the core principles of MTDL design.

| Benzamide Derivative Class | Biological Targets | Therapeutic Area | Design Strategy |

|---|---|---|---|

| Substituted Benzamides | Acetylcholinesterase (AChE), β-secretase (BACE1) mdpi.com | Alzheimer's Disease mdpi.com | Structure-Activity Relationship (SAR) analysis of different substitutions. mdpi.com |

| Benzamide-Hydroxypyridinone Hybrids | Monoamine Oxidase B (MAO-B), Iron (Fe³⁺) nih.gov | Alzheimer's Disease nih.gov | Pharmacophore merging of known inhibitors and chelators. nih.gov |

| N-Benzylpiperidine Analogs | AChE, Butyrylcholinesterase (BuChE), BACE1 researchgate.netnih.gov | Alzheimer's Disease researchgate.netnih.gov | Molecular hybridization of N-benzylpiperidine with other active moieties. nih.gov |

Novel Applications Beyond Traditional Medicinal Chemistry (e.g., Chemical Probes)

The utility of the benzamide scaffold extends beyond therapeutic applications into the realm of chemical biology and tool development. The structural characteristics of compounds like this compound make them suitable for modification into chemical probes. These probes are essential tools for studying biological systems, enabling researchers to identify and validate new drug targets, elucidate the mechanisms of action of bioactive molecules, and visualize biological processes.

Oligo-benzamides, for example, have been designed as rigid molecular scaffolds that can mimic the structure of α-helical peptide segments. nih.govresearchgate.net This mimicry allows them to bind strongly to proteins and disrupt specific protein-protein interactions (PPIs), which are central to many biological processes and disease states. nih.gov By emulating these key structural motifs, benzamide-based tools can be used to probe the function of proteins that rely on helical interactions for their activity. researchgate.net The development of such peptidomimetics represents a significant advance in creating tools to modulate biological functions in vitro and in vivo. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery

Modern drug discovery is increasingly driven by the integration of artificial intelligence (AI) and machine learning (ML). nih.govijettjournal.org These computational technologies are revolutionizing the process by accelerating the identification of new drug candidates, optimizing their properties, and predicting their biological activities. nih.gov The benzamide class of compounds, including this compound, is well-suited for these in silico approaches.

AI and ML algorithms can analyze vast datasets of known benzamide derivatives and their associated biological activities to identify complex structure-activity relationships that may not be apparent to human researchers. nih.govnih.gov This knowledge can then be used to:

De Novo Design: Generate novel benzamide structures with desired therapeutic properties from scratch. harvard.eduschrodinger.com

Virtual Screening: Predict the activity of large libraries of virtual benzamide compounds against specific biological targets, prioritizing the most promising candidates for synthesis and testing. nih.govfrontiersin.org

Property Prediction: Forecast the pharmacokinetic and toxicological profiles (ADME/T) of new benzamide derivatives, helping to reduce late-stage failures in drug development. nih.gov

For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling, which are key computational techniques, have been successfully applied to datasets of benzamide derivatives to guide the design of more potent molecules, such as glucokinase activators for diabetes treatment. nih.gov

| AI / ML Application | Description | Impact on Benzamide Discovery |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Computational screening of large compound libraries to identify potential hits. frontiersin.org | Rapidly identifies promising benzamide scaffolds for further investigation. |

| De Novo Drug Design | Generative models create novel molecules with optimized properties. harvard.eduschrodinger.com | Designs new benzamide derivatives with enhanced potency and selectivity. schrodinger.com |

| ADME/T Prediction | ML models predict absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Reduces the risk of late-stage attrition by filtering out compounds with poor drug-like properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to guide optimization. nih.gov | Helps refine the structure of lead benzamides like this compound to improve efficacy. |

Explorations of this compound in Chemical Biology Tools Development

Building on the concept of chemical probes, the specific structure of this compound can be leveraged for the development of sophisticated chemical biology tools. The benzamide core provides a stable and synthetically versatile platform. mdpi.comresearchgate.net By attaching reporter groups (e.g., fluorophores, biotin) or photoreactive moieties to the N-benzyl or 4-isopropylbenzamide portions of the molecule, researchers can create specialized probes for various applications.

Potential applications include:

Target Identification: A biotinylated derivative of this compound could be used in pull-down assays to isolate and identify its specific protein binding partners within a cell lysate.

Affinity-Based Protein Profiling: A probe equipped with a photoreactive group could be used to covalently label its target protein(s) upon UV irradiation, allowing for their identification via mass spectrometry.

Imaging Probes: A fluorescently tagged version could enable the visualization of the compound's subcellular localization or its accumulation in specific tissues or cell types using advanced microscopy techniques.

The development of such tools based on the this compound scaffold could provide invaluable insights into its mechanism of action and potentially uncover new biological roles and therapeutic targets. nih.gov

Design of Targeted Delivery Systems for Benzamide-Based Agents

A major challenge in pharmacology is delivering a therapeutic agent to its intended site of action while minimizing exposure to healthy tissues. mjpms.in Targeted drug delivery systems aim to solve this problem by using carriers to transport drugs specifically to diseased cells or tissues. wikipedia.orgijper.org Benzamide-based agents, including potential drugs derived from this compound, could benefit significantly from these advanced delivery strategies.

Various nanocarriers are being explored for targeted drug delivery, each with unique properties: ijper.org

Liposomes: These are vesicular structures made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. wikipedia.orgnih.gov Their surface can be modified with ligands (e.g., antibodies, peptides) to target specific cell surface receptors. mjpms.in

Polymeric Micelles: Self-assembling nanoparticles formed from amphiphilic block copolymers, suitable for carrying poorly soluble drugs. nih.gov

Dendrimers: Highly branched, tree-like macromolecules with a well-defined structure that can be precisely functionalized with drugs and targeting moieties. ijper.org

By encapsulating a benzamide agent within such a carrier, its solubility, stability, and circulation time can be improved. wjpls.org Furthermore, by decorating the carrier's surface with targeting ligands that bind to receptors overexpressed on diseased cells (e.g., tumor cells), the therapeutic payload can be concentrated at the site of action, enhancing efficacy and reducing systemic side effects. mjpms.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.